molecular formula C25H40O3 B033274 CHOL-5-EN-24-oic acid, 3-hydroxy-, methyl ester, (3beta)- CAS No. 20231-57-6

CHOL-5-EN-24-oic acid, 3-hydroxy-, methyl ester, (3beta)-

Cat. No.: B033274
CAS No.: 20231-57-6
M. Wt: 388.6 g/mol
InChI Key: IMNIZYXAQQBADI-UHFFFAOYSA-N
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Description

CHOL-5-EN-24-oic acid, 3-hydroxy-, methyl ester, (3beta)-: is a bile acid derivative It is a monohydroxy bile acid and serves as a precursor for other bile acids

Scientific Research Applications

Chemistry: In chemistry, CHOL-5-EN-24-oic acid, 3-hydroxy-, methyl ester, (3beta)- is used as a precursor for synthesizing other complex molecules. It is also studied for its reactivity and potential to form novel compounds .

Biology: In biological research, this compound is used to study lipid metabolism and bile acid pathways. It helps in understanding the role of bile acids in various physiological processes .

Medicine: Its role in regulating cholesterol levels is of particular interest .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules .

Safety and Hazards

The compound is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Flam. Liq. 2, STOT SE 1 . The precautionary statements include P210, P233, P280, P301 + P310, P303 + P361 + P353, P304 + P340, P311 .

Mechanism of Action

Target of Action

The primary target of CHOL-5-EN-24-oic acid, 3-hydroxy-, methyl ester, (3beta)-, also known as Methyl-3β-hydroxycholenate, is the ROR gamma . The ROR gamma is a nuclear receptor that plays a crucial role in the regulation of several biological processes, including immune and inflammatory responses, lipid metabolism, and circadian rhythm.

Mode of Action

Methyl-3β-hydroxycholenate interacts with ROR gamma, acting as a modulator

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CHOL-5-EN-24-oic acid, 3-hydroxy-, methyl ester, (3beta)- typically involves the esterification of the corresponding acid. The reaction conditions often include the use of methanol as a solvent and an acid catalyst to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, where the reaction is carried out in reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is common to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: CHOL-5-EN-24-oic acid, 3-hydroxy-, methyl ester, (3beta)- is unique due to its specific hydroxylation pattern and esterification, which influence its reactivity and biological activity.

Properties

IUPAC Name

methyl 4-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40O3/c1-16(5-10-23(27)28-4)20-8-9-21-19-7-6-17-15-18(26)11-13-24(17,2)22(19)12-14-25(20,21)3/h6,16,18-22,26H,5,7-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNIZYXAQQBADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80942338
Record name Methyl 3-hydroxychol-5-en-24-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20231-57-6
Record name NSC84140
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84140
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3-hydroxychol-5-en-24-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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CHOL-5-EN-24-oic acid, 3-hydroxy-, methyl ester, (3beta)-
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CHOL-5-EN-24-oic acid, 3-hydroxy-, methyl ester, (3beta)-
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CHOL-5-EN-24-oic acid, 3-hydroxy-, methyl ester, (3beta)-
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CHOL-5-EN-24-oic acid, 3-hydroxy-, methyl ester, (3beta)-
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CHOL-5-EN-24-oic acid, 3-hydroxy-, methyl ester, (3beta)-
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CHOL-5-EN-24-oic acid, 3-hydroxy-, methyl ester, (3beta)-

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